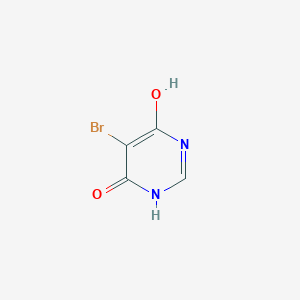

5-Bromo-4,6-dihydroxypyrimidine

Overview

Description

5-Bromo-4,6-dihydroxypyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various substituted pyrimidine compounds. It is a compound of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidines . Another approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Additionally, 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines are synthesized through bromination of 2,2'-bipyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 4- and 5-bithiophenyl-substituted pyrimidines has been elucidated through X-ray analysis .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . Additionally, they can be alkylated with phosphonomethoxyethyl tosylate to afford regioisomers, which are then converted to free phosphonic acids . Bromoacyl derivatives of pyrimidines have also been synthesized and evaluated as reversible inhibitors of dihydrofolic reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . The first-order hyperpolarizability and natural atomic charges have also been calculated to understand the nonlinear optical properties and electron density distribution .

Scientific Research Applications

Synthesis and Biological Properties

- A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized and showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. These compounds demonstrated significant biological activity without suppressing cell viability, making them noteworthy in medicinal chemistry research (Jansa et al., 2014).

Antiviral Activity

- In a study exploring antiviral compounds, 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized. They exhibited marked inhibitory activity against retrovirus replication, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Preparation for Metal-Complexing Molecular Rods

- Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines were developed, useful for preparing metal-complexing molecular rods. These compounds hold significance in materials science and coordination chemistry (Schwab et al., 2002).

Electronic and Vibrational Spectra Studies

- Research on the electronic and vibrational spectra of dihydroxypyrimidines, including 5-bromouracil, provided insights into their structural properties, essential for understanding their behavior in various chemical and biological contexts (Srivastava et al., 1984).

Bromination Mechanism

- A study on the bromination rates of pyrimidinones, including 5-bromo-4,6-dihydroxypyrimidines, in acidic solutions contributed to the understanding of bromination mechanisms, relevant in organic synthesis and chemical reaction studies (Tee & Banerjee, 1974).

Formation of Thiazolo[4,5‐d]pyrimidine Derivatives

- The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines led to new thiazolo[4,5-d]pyrimidine derivatives, highlighting a method of synthesizing novel compounds with potential applications in pharmaceutical and chemical research (Bakavoli et al., 2006).

Use in Palladium-Catalysed Cross-Coupling Reactions

- 5-Bromo-2-iodopyrimidine was used in selective palladium-catalysed cross-coupling reactions, demonstrating its role in the efficient synthesis of substituted pyrimidine compounds, important in organometallic chemistry and synthesis (Goodby et al., 1996).

Role in Synthesis of Azo Dyes

- New azo disperse dyes were synthesized by coupling 4,6-dihydroxypyrimidine with diazonium salts, showcasing the application of 5-bromo-4,6-dihydroxypyrimidine in dye chemistry and material science (Yazdanbakhsh et al., 2012).

Safety and Hazards

The safety information for 5-Bromo-4,6-dihydroxypyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-4,6-dihydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas of exploration . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 5-bromo-4,6-dihydroxypyrimidine, are known to interact with a wide range of biological targets .

Mode of Action

Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

It is reported to have high gi absorption and a log po/w (ilogp) of 101, indicating its lipophilicity .

Result of Action

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

properties

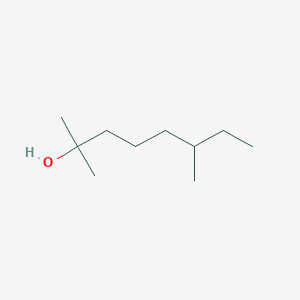

IUPAC Name |

5-bromo-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXHFPZMRQXGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408294 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15726-38-2 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)